3-Nitro-6H-benzo[c]chromen-6-one

Catalog No.
S591143
CAS No.
6638-64-8
M.F
C13H7NO4
M. Wt
241.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-6H-benzo[c]chromen-6-one

CAS Number

6638-64-8

Product Name

3-Nitro-6H-benzo[c]chromen-6-one

IUPAC Name

3-nitrobenzo[c]chromen-6-one

Molecular Formula

C13H7NO4

Molecular Weight

241.2 g/mol

InChI

InChI=1S/C13H7NO4/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)18-13/h1-7H

InChI Key

KWGYGQPIDANWAX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

Synonyms

3-NDBP, 3-nitro-6H-dibenzo(b,d)pyran-6-one

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O

Use in Chemical Synthesis

Field: Chemical Synthesis

Application: 7-Nitro-3,4-benzocoumarin is used in the synthesis of coumarin derivatives . These derivatives have a wide range of applications in various fields, including medical science, biomedical research, and many industrial branches .

Method of Application: Several methods of one-pot synthesis of coumarin derivatives are described, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Results: The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .

Use in Mutagenicity Studies

Field: Biomedical Research

Application: 7-Nitro-3,4-benzocoumarin is used in mutagenicity studies . It is used to study the metabolic activation of nitrodibenzopyranone isomers and related compounds .

Method of Application: The compound is used in Salmonella plate-incorporation and microsuspension assays .

Results: The results of these studies are used to understand the mutational specificity of nitrodibenzopyranones .

Use in Biophysical Studies

Application: 7-Nitro-3,4-benzocoumarin is used in biophysical studies, particularly in the investigation of molecular interactions of drug candidates with Human Serum Albumin (HSA) .

Method of Application: The compound is used in various biophysical techniques, including UV–Vis titration, fluorescence quenching experiments, and CD measurements .

Results: The compound displayed non-covalent hydrophobic mode of binding with HSA . The fluorescence spectroscopic results revealed that the compound exhibited strong capability to quench the intrinsic fluorescence of HSA at Trp 214 site .

Use in Pharmaceutical Research

Field: Pharmaceutical Research

Application: 7-Nitro-3,4-benzocoumarin is used in pharmaceutical research, particularly in the synthesis of coumarin derivatives .

Method of Application: The compound is used in the synthesis of coumarin derivatives, which have a wide range of applications in medical science, biomedical research, and many industrial branches .

Results: The synthesized coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6638-64-8

Wikipedia

3-Nitro-6H-dibenzo(b,d)pyran-6-one

Dates

Modify: 2023-08-15

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